molecular formula C19H21NO2 B5539971 1-(4-methoxybenzoyl)-3-phenylpiperidine

1-(4-methoxybenzoyl)-3-phenylpiperidine

Cat. No. B5539971
M. Wt: 295.4 g/mol
InChI Key: CBNDGRJUTNDINR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-3-phenylpiperidine is a chemical compound that has been studied for various applications in organic and medicinal chemistry. The compound is known for its interesting chemical and physical properties, which have prompted detailed studies into its synthesis, molecular structure, and chemical behaviors.

Synthesis Analysis

The synthesis of compounds similar to 1-(4-methoxybenzoyl)-3-phenylpiperidine often involves multi-step chemical reactions, including ring-opening, cyclization, substitution, and Mannich reactions. These processes are carefully designed to introduce specific functional groups to the molecule, enabling the desired structural and chemical properties (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds akin to 1-(4-methoxybenzoyl)-3-phenylpiperidine is characterized using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the molecular geometry, electron distribution, and interactions within the molecule. For instance, the structure of similar compounds has been confirmed by X-ray diffraction, consistent with density functional theory (DFT) calculations, providing information on geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).

Chemical Reactions and Properties

1-(4-Methoxybenzoyl)-3-phenylpiperidine and its derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. These reactions include hydrogen bonding, electrostatic interactions, and π-interactions, which play crucial roles in the molecule's reactivity and interaction with biological targets (Abonía et al., 2007).

Physical Properties Analysis

The physical properties of 1-(4-methoxybenzoyl)-3-phenylpiperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's applications in synthesis and drug formulation. Studies have detailed the crystal packing and intermolecular interactions, offering insights into the stability and solubility of these compounds (Zhu et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the applications of 1-(4-methoxybenzoyl)-3-phenylpiperidine in chemical synthesis and potential therapeutic uses. Detailed spectroscopic analysis and computational studies provide a comprehensive understanding of these chemical properties, facilitating the design of new compounds with improved performance (Tamer et al., 2015).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

One study highlights the synthesis and characterization of novel N-Alkylamine- and N-Cycloalkylamine-Derived 2-Benzoyl-N-aminohydrazinecarbothioamides, 1,3,4-Thiadiazoles, and 1,2,4-Triazole-5(4H)thiones, using derivatives including 4-methoxybenzoyl. These compounds were investigated for their potential pharmacological activities, demonstrating the versatility of 4-methoxybenzoyl derivatives in synthesizing compounds with potential bioactivity (Foks et al., 2014).

Anticancer Activity

Another research focused on a novel naphthyridine derivative, demonstrating anticancer activity in human melanoma A375 cells. The study explores the compound's mechanism of inducing necroptosis at low concentrations and apoptosis at high concentrations, highlighting the therapeutic potential of methoxybenzoyl derivatives in cancer treatment (Kong et al., 2018).

Antioxidant Properties

Research on bioactive phenyl ether derivatives from marine-derived fungi included the evaluation of compounds with 4-methoxybenzoyl groups for their antioxidant activity. These studies contribute to the understanding of natural products' potential for developing new antioxidants (Xu et al., 2017).

Luminescence and Energy Transfer

A study on Europium and Terbium methoxybenzoates investigated their luminescence and energy transfer properties. The research has implications for the development of materials for organic light-emitting diodes (OLEDs), emphasizing the role of methoxybenzoyl derivatives in creating efficient emitter materials (Zhuravlev et al., 2011).

properties

IUPAC Name

(4-methoxyphenyl)-(3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-11-9-16(10-12-18)19(21)20-13-5-8-17(14-20)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNDGRJUTNDINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(3-phenylpiperidin-1-yl)methanone

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